2-Hydroxyethyl phosphate

概要

説明

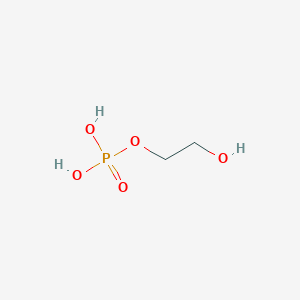

2-Hydroxyethyl phosphate is an organophosphorus compound with the molecular formula C2H7O5P. It is a derivative of ethylene glycol where one of the hydroxyl groups is replaced by a phosphate group. This compound is known for its role in various biochemical and industrial processes due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl phosphate can be synthesized through the reaction of ethylene glycol with phosphoric acid. The reaction typically involves heating ethylene glycol with phosphoric acid under controlled conditions to yield this compound. The reaction can be represented as follows:

C2H4(OH)2+H3PO4→C2H7O5P+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where ethylene glycol and phosphoric acid are fed into the reactor at controlled rates. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

化学反応の分析

Types of Reactions

2-Hydroxyethyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Esterification: Acid catalysts like sulfuric acid are commonly used.

Major Products

Oxidation: Phosphoric acid and ethylene glycol derivatives.

Substitution: Various substituted phosphates.

Esterification: Phosphate esters.

科学的研究の応用

Biomedical Applications

Hydrogels for Tissue Engineering

2-Hydroxyethyl methacrylate (HEMA) is frequently used to create hydrogels for biomedical applications. Research has shown that copolymerizing HEMA with phosphate-containing monomers enhances cell adhesion and proliferation, critical for tissue engineering. A study demonstrated that incorporating ethylene glycol methacrylate phosphate (EGMP) into HEMA hydrogels improved their swelling properties and facilitated mineralization, making them suitable for bone tissue engineering applications .

Magnesium Phosphate Cements

Recent advancements have introduced composite cements based on magnesium phosphate modified with HEMA. These materials exhibit improved mechanical strength and reduced setting times compared to traditional formulations. The cytocompatibility of these modified cements has been evaluated using human osteoblast cell lines, showing promising results for orthopedic applications .

Food Safety Applications

Food Contact Materials

The safety assessment of 2-hydroxyethyl methacrylate phosphate as a monomer in food contact materials has been conducted to ensure consumer safety. It was concluded that HEMAP poses no safety concern when used in kitchen countertops and sinks intended for contact with food. The migration studies indicated that the substance's migration into food does not exceed regulatory limits, affirming its suitability for such applications .

Polymer Composites

Flame Retardancy in Rubber Composites

In polymer science, 2-hydroxyethyl methacrylate phosphate has been utilized to enhance the flame retardancy and thermal conductivity of styrene-butadiene rubber (SBR). A study found that composites containing boron nitride-doped HEMAP significantly improved thermal properties and reduced peak heat release rates during combustion tests. This advancement broadens the application range of SBR in industries requiring fire-resistant materials .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Hydroxyethyl phosphate involves its ability to participate in phosphate transfer reactions. It can act as a phosphate donor or acceptor in biochemical pathways, facilitating the transfer of phosphate groups to or from other molecules. This property is crucial in various metabolic processes and industrial applications.

類似化合物との比較

Similar Compounds

- Ethylene glycol phosphate

- Glycerol phosphate

- Phosphoethanolamine

Comparison

2-Hydroxyethyl phosphate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to ethylene glycol phosphate and glycerol phosphate, it has a simpler structure, making it easier to synthesize and use in various applications. Phosphoethanolamine, on the other hand, has additional functional groups that provide different reactivity and applications.

生物活性

2-Hydroxyethyl phosphate (HEP) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of HEP, focusing on its biochemical properties, metabolic pathways, and potential therapeutic implications.

This compound (C₂H₇O₅P) is characterized as a colorless, viscous liquid. Its structure includes a hydroxyl group attached to an ethyl group, which contributes to its reactivity and interaction with biological systems.

Biosynthesis and Metabolism

Research indicates that HEP serves as a key intermediate in the biosynthesis of various phosphonic acids. It is synthesized from phosphonoacetaldehyde through the action of metal-dependent alcohol dehydrogenases (ADHs) . These enzymes exhibit high substrate specificity and are crucial for the conversion of phosphonopyruvate to phosphonoacetaldehyde, ultimately leading to the production of HEP.

Table 1: Enzymatic Characteristics of ADHs Involved in HEP Biosynthesis

| Enzyme | Source Organism | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|

| FomC | Streptomyces wedmorensis | 31 | 1.3 |

| PhpC | Streptomyces viridochromogenes | 185 | 0.41 |

| DhpG | Streptomyces luridus | 414 | 0.25 |

Biological Activity

The biological activity of HEP is multifaceted, encompassing anti-infective properties and potential roles in cellular signaling pathways.

Anti-Infective Properties

HEP has been studied for its role in antibiotic biosynthesis. Specifically, it is involved in the production of antibiotics such as fosfomycin and dehydrophos, which are effective against various bacterial strains . The conversion of phosphonopyruvate to HEP by specific ADHs has been shown to be a critical step in these biosynthetic pathways.

Toxicological Concerns

While HEP exhibits beneficial biological activities, it also raises concerns regarding human health and environmental impact. Studies have indicated that certain metabolites of HEP can accumulate in biological systems, leading to potential toxicity . Risk assessments have classified related compounds as having carcinogenic potential, necessitating careful evaluation of their use and exposure .

Table 2: Risk Assessment Summary for Related Phosphate Compounds

| Compound Name | CAS No. | Aquatic PS | Health PS |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate | 115-96-8 | 15.3 | 61.2 |

| Tris(2-chloro-1-methylethyl) phosphate | 13674-84-5 | 10.5 | 58.1 |

| Tris[2-chloro-1-(chloromethyl)ethyl] phosphate | 13674-87-8 | 42.6 | 39.8 |

Case Studies

- Antibiotic Production : A study on the biosynthesis of fosfomycin demonstrated that feeding HEP to mutant strains blocked at specific enzymatic steps could restore antibiotic production, indicating its essential role in microbial metabolism .

- Environmental Impact : Research has shown that HEP-related compounds persist in aquatic environments, raising concerns about their ecological effects and potential bioaccumulation in food chains .

特性

IUPAC Name |

2-hydroxyethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIBVZXUNDZWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25852-91-9 | |

| Record name | Polyoxyethylene ether phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6062046 | |

| Record name | 2-Hydroxyethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1892-26-8, 52012-13-2 | |

| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediol, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxyethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q6CQQ956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Hydroxyethyl phosphate in the context of Tris(2-chloroethyl) phosphate (TRCP) metabolism?

A1: this compound is a component of a key metabolite identified in the study of Tris(2-chloroethyl) phosphate (TRCP) metabolism. Specifically, the glucuronide of Bis(2-chloroethyl) this compound was found in the urine of rats and mice subjected to TRCP administration. [] This suggests that this compound, as part of this larger conjugate, plays a role in the detoxification and excretion pathway of TRCP.

Q2: How is this compound used in the synthesis of biologically relevant molecules?

A2: this compound plays a crucial role in synthesizing modified analogs of 1D-myo-Inositol 1,2,6-trisphosphate (α-trinositol). This is achieved by first acylating α-trinositol and then alkylating the phosphate groups with 2-benzyloxyethyl iodide. After deprotection, this process yields analogs with altered phosphate groups. [, ] These analogs are valuable tools for studying the biological activity of α-trinositol and its related pathways.

Q3: Beyond inositol phosphates, are there other applications of this compound in synthesis?

A3: Yes, this compound is a versatile building block in organic synthesis. For instance, it is used in conjunction with hydrobenzoin cyclic phosphate and diphenyl phosphorochloridate to phosphorylate various hydroxylic compounds. [] This method, applied to molecules like butanol and methyl ribofuranoside, highlights the utility of this compound in creating phosphate derivatives of diverse molecules.

Q4: Can you elaborate on the significance of this compound derivatives in studying biological processes?

A4: Derivatives of this compound, like those synthesized from α-trinositol, offer crucial advantages in understanding biological systems. These modifications, while altering steric and ionization properties, retain the ability to participate in hydrogen bonding and ionic interactions. [, ] This allows researchers to probe the specific roles of these interactions in the biological activity of the parent molecule.

Q5: Has this compound been investigated in the context of environmental sustainability?

A5: Indeed, research has explored the use of this compound as a potential eco-friendly alternative to existing flame retardants. For example, a study focusing on the design of safer and more sustainable chemicals investigated Di-n-butyl (2-Hydroxyethyl) phosphate as a potential replacement for the flame retardant Triisobutylphosphate (TiBP). [, ] This research highlights the potential of this compound derivatives in developing environmentally benign solutions.

Q6: Are there any studies exploring the potential toxicity of this compound derivatives?

A6: Research on Tris(2-butoxyethyl) phosphate (TBOEP) metabolism identified Bis(2-butoxyethyl) this compound as a major metabolite formed in human hepatocytes. [] This finding underscores the importance of investigating the potential toxicological effects of this compound derivatives, especially in light of their increasing use and potential environmental exposure. Further research in this area is crucial to ensure the safe implementation of these compounds.

Q7: How is this compound being utilized in material science?

A7: this compound is incorporated into layered double hydroxide (LDH) structures to create novel organic-inorganic hybrid materials. These materials exhibit promising corrosion inhibition properties, particularly when used as a functionalized filler in epoxy-based polymer coatings for aluminum. [] This application demonstrates the versatility of this compound in developing advanced materials with tailored functionalities.

Q8: What analytical techniques are used to study this compound and its derivatives?

A8: Various analytical methods are employed to characterize and quantify this compound and its derivatives. Liquid chromatography coupled with mass spectrometry, often using high-resolution instruments like quadrupole-time-of-flight (Q-TOF) mass spectrometry, is a common approach. [] This technique provides detailed information about the molecular weight and structure of the compounds, as well as their abundance in biological or environmental samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。